4-[(3-Ethoxyphenoxy)methyl]piperidine
Overview
Description
Preparation Methods
The synthesis of 4-[(3-Ethoxyphenoxy)methyl]piperidine involves several steps. One common method includes the reaction of 3-ethoxyphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-[(3-Ethoxyphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to optimize the reaction yields .
Scientific Research Applications
4-[(3-Ethoxyphenoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxyphenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for understanding its biological effects .
Comparison with Similar Compounds
4-[(3-Ethoxyphenoxy)methyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
What sets this compound apart is its specific ethoxyphenoxy group, which imparts unique chemical properties and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
4-[(3-ethoxyphenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-4-3-5-14(10-13)17-11-12-6-8-15-9-7-12/h3-5,10,12,15H,2,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLRVFINJYFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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